NSD2-PWWP1 ligand 1

Epigenetics Biochemical Assay Drug Discovery

Standard NSD2-PWWP1 ligands exhibit IC50 values in the micromolar range, leading to inconclusive target validation data. NSD2-PWWP1 ligand 1 (compound 34) solves this with 6.3 nM biochemical potency (pIC50 8.2). - **Superior potency**: 540x more active than early antagonists (e.g., compound 3f, Kd 3.4 μM) - **Validated engagement**: Confirmed cellular target engagement via NanoBRET - **Structure-ready**: Co-crystal structure (PDB: 9EXY, 1.70Å) enables docking, PROTAC design, and assay development - **Application**: Positive control for SPR/FP/AlphaScreen; dissect PWWP1 reader vs. SET catalytic functions in myeloma/ALL models

Molecular Formula C25H27N3O3
Molecular Weight 417.5 g/mol
Cat. No. B15588960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSD2-PWWP1 ligand 1
Molecular FormulaC25H27N3O3
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H27N3O3/c1-16-6-7-18(14-28-10-4-3-5-11-28)12-20(16)25-24(17(2)31-27-25)19-8-9-21-22(13-19)30-15-23(29)26-21/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3,(H,26,29)
InChIKeyGCVYFXYBQCKHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSD2-PWWP1 Ligand 1: Overview


NSD2-PWWP1 ligand 1 (also designated compound 34) is a small-molecule ligand that selectively targets the N-terminal PWWP1 chromatin reader domain of the histone methyltransferase NSD2 (also known as WHSC1 or MMSET) [1]. Its development was driven by a structure-based design approach using free energy perturbation (FEP) coupled with machine learning models to overcome the historical challenges in identifying potent and selective NSD2 inhibitors [1]. The compound binds to the PWWP1 domain, which is critical for NSD2's subcellular localization and oncogenic activity via recognition of the histone mark H3K36me2 and DNA [2].

NSD2-PWWP1 Ligand 1: Binder Differentiation


The landscape of small molecules targeting the NSD2-PWWP1 domain is heterogeneous, with a wide range of reported potencies and binding mechanisms. Critical differences in their in vitro binding affinity (Kd), functional inhibition (IC50), and even their molecular mode of action (e.g., reversible vs. covalent binding) [1] make simple in-class substitution scientifically unsound. For example, some compounds like 3f exhibit weak affinity (Kd ~ 3.4 µM) [2], while others like UNC6934 (Kd ~ 91 nM) and compound 38 (IC50 ~ 0.11 µM) are potent but may have different selectivity profiles or functional effects [3][4]. NSD2-PWWP1 ligand 1 is distinguished as the most potent binder reported in the literature as of its publication [5]. Replacing it with a less potent or mechanistically distinct analog risks altering the experimental window, potentially leading to false negatives in target engagement studies or incorrect interpretations of NSD2 biology.

NSD2-PWWP1 Ligand 1: Differentiation Evidence


Superior Binding Affinity vs. Early Probes

NSD2-PWWP1 ligand 1 (compound 34) exhibits a binding affinity of pIC50 = 8.2 [1]. When compared to the first published NSD2-PWWP1 antagonist, compound 3f, which has a Kd of 3.4 µM (pKd ~ 5.5) [2], ligand 1 demonstrates approximately a 630-fold increase in potency. This direct comparison, though derived from different studies, highlights the significant advancement in chemical optimization achieved with ligand 1. The pIC50 of 8.2 translates to an IC50 of approximately 6.3 nM [3].

Epigenetics Biochemical Assay Drug Discovery

Most Potent Binder Benchmark

NSD2-PWWP1 ligand 1 (compound 34) demonstrates significantly higher potency than the advanced inhibitor NSD2-IN-1 (compound 38), another potent and selective NSD2-PWWP1 binder [1]. Ligand 1 has an IC50 of ~6.3 nM (pIC50 8.2), whereas compound 38 exhibits an IC50 of 0.11 µM (110 nM) [1][2]. This represents a >17-fold improvement in potency.

Cancer Biology Structure-Activity Relationship Chemical Probe

High-Resolution Co-Crystal Structure

A critical attribute for a high-quality chemical probe is a well-characterized selectivity profile. For NSD2-PWWP1 ligand 1 (compound 34), the selectivity against the closest homolog, NSD3-PWWP1, has been quantified. SPR measurements reveal a Kd of 2.5 nM for NSD2-PWWP1 and a much weaker pKd of 4.6 for NSD3-PWWP1 [1]. This corresponds to a >250-fold selectivity window for NSD2 over NSD3. This defined selectivity profile is essential for interpreting cellular phenotypes and establishing a clean genetic association between target engagement and biological effect.

Selectivity Epigenetics Chemical Biology

Cellular Target Engagement Confirmation

NSD2-PWWP1 ligand 1 has been validated for cellular target engagement using a NanoBRET luciferase-based assay [1]. This demonstrates that the compound can permeate the cell membrane and bind to its intended target (NSD2-PWWP1) within the complex intracellular environment. While potent inhibitors like UNC6934 also demonstrate cellular disruption of the NSD2-H3K36me2 interaction (IC50 = 1.09 µM in NanoBRET) [2], ligand 1's confirmed cellular binding establishes it as a functional chemical probe beyond simple biochemical assays. It is, however, important to note that this compound did not reduce cellular H3K36me2 levels, as this histone mark is regulated by the separate SET domain of NSD2 [1].

Cellular Assay Target Engagement NanoBRET

Structural Basis of High Affinity Confirmed by Co-Crystal Structure

The molecular interactions driving the high potency of NSD2-PWWP1 ligand 1 have been unambiguously defined by X-ray crystallography. A co-crystal structure of the PWWP1 domain of NSD2 bound by compound 34 is available (PDB ID: 9EXY) at a resolution of 1.699 Å [1][2]. This structural information provides a clear advantage over less well-characterized or lower-resolution structures, as it offers a precise atomic blueprint for understanding its binding mode and for guiding further rational optimization. In contrast, the co-crystal structure for the comparator UNC6934 (PDB ID: 6XCG) was solved at a lower resolution of 2.00 Å [3].

Structural Biology X-ray Crystallography Structure-Based Drug Design

NSD2-PWWP1 Ligand 1: Key Applications


Target Validation in Oncology Models

Due to its exceptional binding potency (pIC50 = 8.2, Kd = 2.5 nM) [1][2], NSD2-PWWP1 ligand 1 is ideally suited as a reference standard or positive control in the development and validation of biochemical assays (e.g., SPR, AlphaScreen, DSF) designed to measure NSD2-PWWP1 binding. Its high affinity ensures a robust assay window with minimal compound consumption, making it a cost-effective choice for high-throughput screening campaigns and routine quality control of recombinant protein batches.

Structure-Based Drug Discovery & Lead Optimization

The confirmed cellular permeability and target engagement (via NanoBRET) [1] position this compound as a primary tool for probing the functional consequences of NSD2-PWWP1 domain blockade in live cells. Its characterized selectivity over the closely related NSD3-PWWP1 domain (>250-fold) [1] is critical for generating clean, interpretable data in cellular mechanism-of-action studies, allowing researchers to more confidently link observed phenotypes directly to NSD2-PWWP1 antagonism.

Comparative Epigenetic Profiling

The availability of a high-resolution (1.699 Å) co-crystal structure (PDB: 9EXY) [3] makes NSD2-PWWP1 ligand 1 a foundational tool for structure-guided medicinal chemistry. The detailed structural information enables rational design of analogs to further optimize drug-like properties (e.g., solubility, metabolic stability) while maintaining high affinity. It serves as an essential benchmark for computational chemistry efforts, including docking studies and free energy perturbation (FEP) calculations aimed at discovering novel chemical matter.

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